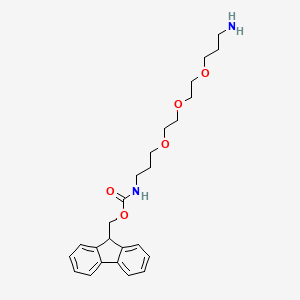

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is a chemical compound with a complex molecular structure, characterized by its multiple ether and amine groups. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate precursors such as diethylene glycol and Fmoc-protected amino acids.

Reaction Conditions: The synthesis typically involves reactions under anhydrous conditions, using strong bases or acids to facilitate the formation of ether and amine bonds.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Aqueous or organic solvents, depending on the nucleophile

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, amines

Substitution Products: Various substituted amides, esters

Applications De Recherche Scientifique

Applications in Drug Delivery Systems

Fmoc-TODA is increasingly recognized for its role in drug delivery systems due to its favorable biocompatibility and solubility characteristics. It is often used as a cross-linking agent in the development of polymeric drug carriers.

Case Study: PEGylation

- Description: PEGylation involves attaching polyethylene glycol (PEG) chains to biologically active compounds to improve their pharmacokinetics.

- Findings: A study demonstrated that Fmoc-TODA could effectively link PEG to proteins, enhancing their solubility and reducing immunogenicity. This modification led to increased circulation time in vivo and improved therapeutic efficacy .

Bioconjugation Applications

Bioconjugation refers to the covalent attachment of biomolecules to other molecules, which can enhance the functionality of drugs or diagnostic agents. Fmoc-TODA serves as an efficient linker in this context.

Example: Site-Selective Modification

- Research Insight: Fmoc-TODA has been employed to create site-selectively modified antibodies. The introduction of this compound allows for the stable attachment of therapeutic agents to specific sites on antibodies without compromising their biological activity .

Peptide Synthesis

In peptide synthesis, Fmoc protection is a standard method for protecting amino groups during the assembly of peptides. Fmoc-TODA acts as a building block in solid-phase peptide synthesis (SPPS).

Data Table: Comparison of Different Protecting Groups

| Protecting Group | Stability | Reactivity | Common Applications |

|---|---|---|---|

| Fmoc | High | Moderate | SPPS |

| Boc | Moderate | High | SPPS |

| Acetyl | Low | Low | General synthesis |

Findings from Research:

Studies have shown that using Fmoc-TODA in SPPS leads to higher yields and purities of synthesized peptides compared to other protecting groups .

Mécanisme D'action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The Fmoc group is particularly important in peptide synthesis, as it protects the amino group during the coupling reactions. The ether and amine groups facilitate the formation of bonds with other molecules, enabling the synthesis of complex structures.

Comparaison Avec Des Composés Similaires

N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Similar structure but with a different protecting group (Boc instead of Fmoc).

N-Fmoc-ethylenediamine: A simpler compound with fewer ether groups.

N-Fmoc-1,13-tridecanediamine: Lacks the trioxa groups present in the target compound.

Uniqueness: N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is unique due to its combination of ether and amine groups, which provide versatility in chemical reactions and applications.

Activité Biologique

N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is a bifunctional cross-linker that has garnered attention in biochemical research and drug delivery systems. Its unique structure and functional properties facilitate various biological applications, particularly in peptide synthesis and the development of targeted therapeutics. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that serves as a protective moiety during peptide synthesis. The compound's molecular formula is C29H38N2O8, with a molecular weight of 542.62 g/mol. The presence of the 4,7,10-trioxa-1,13-tridecanediamine backbone allows for stable linkages with various biomolecules, enhancing its utility in bioconjugation processes.

The biological activity of this compound is primarily attributed to its role as a cross-linker. It facilitates the formation of peptide conjugates that exhibit enhanced stability and bioactivity. The compound's ability to form stable complexes with proteins and peptides has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These interactions are crucial for improving the bioavailability and therapeutic efficacy of drug candidates .

Applications in Drug Delivery

This compound is being explored for its potential in drug delivery systems. By attaching targeting molecules (e.g., antibodies) to therapeutic agents via this linker, researchers aim to achieve selective delivery to diseased cells while minimizing side effects on healthy tissues. This targeted approach can significantly enhance the therapeutic index of drugs.

Table 1: Comparison of Similar Compounds

| Compound Name | Key Features |

|---|---|

| N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine | Similar backbone with Boc protection; less stable |

| 4,7,10-Trioxa-1,13-tridecanediamine | Unprotected version; lacks functional groups |

| 1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid | Contains additional functional groups; different reactivity profiles |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Peptide Conjugation : Research demonstrated that peptides conjugated with this compound exhibited improved protease resistance compared to unmodified peptides. This property is critical for developing therapeutic peptides that require stability in biological environments.

- Targeted Drug Delivery : In a study focused on glioblastoma treatment models (U87 cell line), dendrimers linked via this compound showed significant cytostatic effects at concentrations as low as 100 μM. The results indicated that dimerization of these compounds could enhance their bioactivity .

- Biosensors Development : The compound's reactive properties have been utilized in creating biosensors capable of selectively detecting target molecules in biological samples. By coupling capture molecules to sensor surfaces using this linker, researchers achieved enhanced sensitivity and specificity.

Analyse Des Réactions Chimiques

Deprotection of Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the primary amine. Deprotection is typically performed under mildly basic conditions:

-

Mechanism: Base-induced β-elimination releases the free amine and forms dibenzofulvene-piperidine adducts.

-

Kinetics: Complete deprotection occurs within 5–10 minutes at room temperature .

Amide Bond Formation

The deprotected amine undergoes carbodiimide-mediated coupling with carboxylic acids:

This reaction is critical for constructing peptide-PEG hybrids and drug-linker systems .

Bioconjugation via NHS Ester Chemistry

The terminal amine reacts with N-hydroxysuccinimide (NHS) esters under physiological conditions:

-

pH: 7.0–8.5 (phosphate buffer)

-

Applications:

Functionalization in Polymer Chemistry

The compound’s PEG spacer enables modular modifications in polymer synthesis:

Key Reactions:

-

Azide-Alkyne Cycloaddition:

-

Boc Deprotection:

Stability and Side Reactions

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOKPWRAYLKQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.